20-Dihydroprogesterone Acetate

Description

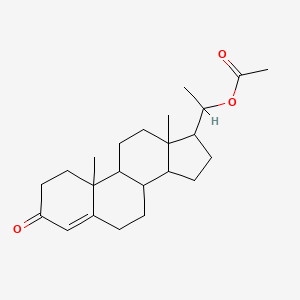

20-Dihydroprogesterone Acetate (CAS 5062-62-4; C23H34O3) is a progesterone metabolite formed by the reduction of the 20-keto group to a hydroxyl group, followed by acetylation. It has been identified in ovarian tissue extracts and blood samples, with structural confirmation via gas chromatography (GC) and mass spectrometry . Key physicochemical properties include:

- Chromatographic Data: Relative retention time (RRT) of 1.30 as the acetate derivative and 1.25 as the trimethylsilyl ether (TMSiE) in GC analysis .

- Low Cross-Reactivity: Exhibits <3.5% cross-reactivity in steroid hormone immunoassays, ensuring specificity in diagnostic applications .

- Research Use: Primarily utilized as a reference standard in metabolic studies and analytical workflows .

Properties

IUPAC Name |

1-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCKOQHPOYLYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

20-Dihydroprogesterone acetate (20-DPA) is a synthetic derivative of the natural hormone progesterone, known for its significant biological activities in various physiological processes. This article delves into the biological effects, mechanisms of action, and relevant research findings regarding 20-DPA, supported by data tables and case studies.

Overview of this compound

20-Dihydroprogesterone (20-DHP) exists in two diastereoisomers: 20α-DHP and 20β-DHP. These compounds exhibit distinct biological activities, particularly in relation to progesterone-like effects. The stereochemistry of these isomers influences their interaction with progesterone receptors and subsequent physiological responses.

Hormonal Regulation

The primary mechanism through which 20-DPA exerts its effects is through binding to progesterone receptors (PR). This binding activates various intracellular signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation in target tissues such as the endometrium and mammary glands .

Gene Expression Modulation

Research indicates that 20-DPA influences gene expression related to reproductive functions. For instance, it has been shown to upregulate genes associated with endometrial receptivity and embryo implantation . The use of real-time quantitative PCR has demonstrated changes in mRNA levels for key proteins involved in these processes when exposed to 20-DPA.

Case Studies

-

Endometrial Morphology Study

A comparative study assessed the effects of 20α-DHP and 20β-DHP on endometrial morphology using Haematoxylin-eosin staining. Results indicated that while 20α-DHP exhibited identical progesterone-like actions as natural progesterone, 20β-DHP showed partial activity. This suggests that the efficacy of these isomers can vary significantly based on their structural differences . -

Hormonal Influence on Cancer Cells

Another study explored the role of hormonal therapies involving 20-DPA in breast cancer cell lines. It was found that treatment with low doses of 20-DPA could inhibit cell proliferation via modulation of the cAMP/PKA pathway, highlighting its potential therapeutic applications in hormone-sensitive cancers .

Data Tables

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

20α-DHP is synthesized from progesterone through the action of 20α-hydroxysteroid dehydrogenases (20α-HSDs) and 17β-hydroxysteroid dehydrogenase (17β-HSD). It exhibits low affinity for progesterone receptors but demonstrates notable effects in various biological systems, including:

- Aromatase Inhibition : 20α-DHP has been identified as an aromatase inhibitor, which may reduce estrogen production in breast tissue in vitro .

- Selective Tissue Uptake : The compound is selectively taken up and retained in tissues such as the uterus, brain, and skeletal muscle, influencing cellular functions and hormone regulation .

Scientific Research Applications

The applications of 20α-DHP can be categorized into several key areas:

Chemistry

- Precursor in Synthesis : It serves as a precursor for synthesizing other steroidal compounds, facilitating the development of new pharmaceuticals.

Biology

- Cellular Processes : Research has focused on its role in hormone regulation and cellular signaling pathways. Studies have shown that it can modulate gene expression related to neuroprotection and reproductive health .

Medicine

- Hormone Replacement Therapy : 20α-DHP shows potential in hormone replacement therapies, particularly for conditions like endometriosis and menstrual disorders. Clinical trials have demonstrated its efficacy in alleviating symptoms associated with endometriosis, such as pelvic pain and dysmenorrhea .

Veterinary Medicine

- Reproductive Status Assessment : In veterinary sciences, enzyme-immunoassays using 20α-DHP have been developed to assess reproductive status in animals like rhinoceroses .

Case Studies and Clinical Trials

Several studies highlight the effectiveness of 20α-DHP in clinical settings:

| Study ID | Population | Intervention | Outcomes Reported | Key Findings |

|---|---|---|---|---|

| Cornillie et al. | Belgium (n=18) | Dydrogesterone 20–60 mg/day for 2–5 months | Endometriosis improvement | Significant reduction in AFS score; improvement observed in most patients |

| Ji et al. | China (n=60) | Dydrogesterone 20–30 mg/day on Day 5–25 of each cycle | Efficacy after treatment | 90% improvement rate; enhanced quality of life |

| Johnston et al. | Australia (n=49) | Dydrogesterone 10 mg/day for 9 months | Symptom relief | All but five patients reported no subjective symptoms after treatment |

| Trivedi et al. | India (n=98) | Dydrogesterone 10–20 mg/day on Day 5–25 of each cycle for 3–6 months | Pain relief; menstrual bleeding changes | Statistically significant reductions in pelvic pain and dysmenorrhea |

Industrial Applications

In the pharmaceutical industry, 20α-DHP is utilized not only as a research tool but also in the formulation of medications targeting hormonal imbalances. Its role as an aromatase inhibitor makes it valuable in developing treatments for hormone-sensitive cancers.

Chemical Reactions Analysis

Key Enzymes in 20α-DHP Metabolism:

Metabolic Pathways

20α-DHP acetate likely undergoes hydrolysis to regenerate 20α-DHP, followed by further transformations:

Primary Reactions:

-

Hydrolysis :

-

Reaction : 20α-DHP acetate → 20α-DHP + acetic acid

-

Catalyzed by : Esterases in serum or tissues (e.g., liver, placenta).

-

-

Oxidation/Reduction :

Secondary Pathways:

-

Aromatase Inhibition : 20α-DHP suppresses estrogen synthesis in breast tissue by inhibiting aromatase (in vitro IC₅₀ ~10⁻⁷ M) .

-

Glucuronidation/Sulfation : Conjugation at the C3 or C20 hydroxy group enhances water solubility for renal excretion .

Functional Implications

-

Progestogenic Activity : 20α-DHP has 20% the potency of progesterone at the progesterone receptor (PR) . Acetylation may further reduce receptor binding due to steric hindrance.

-

Anti-inflammatory Role : Elevated 20α-HSD activity in gestational tissues correlates with progesterone withdrawal during labor, suggesting 20α-DHP’s role in parturition .

Comparison with Similar Compounds

Structural Features

Key Differences :

- MPA and Nomegestrol are synthetic derivatives with modifications enhancing metabolic stability and receptor binding.

- This compound retains progesterone’s core structure but lacks the 17α-hydroxyl or 19-nor modifications seen in synthetic analogs .

Pharmacological Activity

Notable Findings:

Analytical and Pharmacokinetic Data

Cross-Reactivity :

Clinical and Research Utility

Q & A

Q. What validated analytical methods are recommended for quantifying 20-Dihydroprogesterone Acetate in pharmaceutical formulations?

To ensure accurate quantification, reverse-phase HPLC coupled with UV detection (λ = 240–254 nm) is widely used. A C18 column with a mobile phase of acetonitrile/water (60:40 v/v) at 1.0 mL/min flow rate is recommended. Calibration curves should be validated for linearity (R² > 0.995) across concentrations of 0.1–100 µg/mL. For purity assessment, mass spectrometry (LC-MS) is advised to detect trace impurities, with acceptance criteria set at <0.1% for any unknown peak .

Q. What are the critical storage conditions to maintain this compound stability in laboratory settings?

Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Stability studies indicate degradation <2% over 12 months under these conditions. Avoid exposure to strong acids/bases or oxidizing agents, as these induce hydrolysis or oxidation of the acetate moiety .

Q. How should researchers mitigate occupational exposure risks during in vitro assays?

Use fume hoods for powder handling to prevent inhalation of aerosols. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. For accidental skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing this compound’s receptor-binding specificity?

- Control Groups: Include progesterone and its derivatives (e.g., medroxyprogesterone acetate) to compare binding affinities.

- Assay Selection: Use radioligand displacement assays (e.g., ³H-progesterone) with human progesterone receptor (PR) isoforms (PR-A/PR-B) expressed in CHO cells.

- Data Normalization: Normalize binding data to protein concentration (Bradford assay) and validate with at least three independent replicates. Address batch-to-batch variability by sourcing receptors from a single vendor .

Q. How can conflicting data on the compound’s metabolic half-life in hepatic models be resolved?

Discrepancies often arise from differences in hepatocyte sources (e.g., human vs. rodent) or incubation conditions (e.g., serum-free vs. serum-containing media). To harmonize results:

Q. What strategies are effective for distinguishing this compound’s genomic vs. non-genomic signaling effects?

- Genomic Effects: Use PR antagonists (e.g., RU486) or siRNA knockdown in PR-positive cell lines (e.g., T47D). Measure mRNA levels of PR-responsive genes (e.g., STAT5A) via qPCR.

- Non-Genomic Effects: Employ membrane-impermeable analogs (e.g., BSA-conjugated progesterone) and assess rapid signaling (e.g., ERK phosphorylation via Western blot within 15 minutes).

- Statistical Analysis: Apply two-way ANOVA to differentiate time- and concentration-dependent effects .

Q. How should researchers address batch variability in synthetic this compound?

- Quality Control: Require certificates of analysis (CoA) from suppliers detailing HPLC purity (>98%), residual solvents (e.g., <500 ppm acetone), and isotopic enrichment (if deuterated).

- In-House Validation: Perform ¹H-NMR to confirm acetate proton integration (δ = 2.0–2.1 ppm) and absence of diastereomers.

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for reconciling contradictory dose-response data in preclinical studies?

- Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis: Exclude outliers via Grubbs’ test or leverage robust regression (e.g., Huber loss function).

- Reproducibility Checks: Replicate key experiments in independent labs with blinded sample allocation .

Q. How can researchers optimize pharmacokinetic modeling for this compound in rodent studies?

- Sampling Schedule: Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

- Compartmental Analysis: Use non-linear mixed-effects modeling (NONMEM) to estimate volume of distribution (Vd) and elimination half-life (t½).

- Covariate Analysis: Include body weight, sex, and hepatic CYP3A4 activity as covariates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.